6-(3,4-Dimethoxyphenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
Description
Properties
Molecular Formula |
C15H14N2O3 |
|---|---|
Molecular Weight |
270.28 g/mol |
IUPAC Name |
6-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C15H14N2O3/c1-9-6-12(17-15(18)11(9)8-16)10-4-5-13(19-2)14(7-10)20-3/h4-7H,1-3H3,(H,17,18) |
InChI Key |
HIFXCLJYCIPJSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC(=C1)C2=CC(=C(C=C2)OC)OC)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-Dimethoxyphenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common method involves the Povarov reaction, which is a cycloaddition reaction between an aniline, an aldehyde, and an alkene. This reaction is often catalyzed by Lewis acids such as BF3·OEt2 under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as employing deep eutectic solvents, can enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-(3,4-Dimethoxyphenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert it into dihydropyridine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine derivatives, while reduction results in dihydropyridine derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
Antioxidant Activity
Research indicates that compounds with dihydropyridine structures exhibit significant antioxidant properties. A study demonstrated that derivatives of this compound could scavenge free radicals effectively, suggesting potential applications in preventing oxidative stress-related diseases .
Anticancer Properties
Several studies have evaluated the anticancer effects of similar dihydropyridine derivatives. For instance, compounds with modifications on the phenyl ring showed promising cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and inhibition of cell proliferation .
Antimicrobial Activity
The antimicrobial efficacy of 6-(3,4-Dimethoxyphenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile has been assessed against a range of pathogens. In vitro tests indicated that it exhibits potent activity against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibacterial agents .
Agrochemical Applications
Pesticide Development
The compound's structural characteristics lend themselves to applications in agrochemicals. Research has shown that similar compounds can act as effective pesticides due to their ability to disrupt metabolic pathways in pests. Preliminary studies suggest that derivatives of this compound could be formulated as novel insecticides .
Materials Science Applications
Polymer Chemistry
In materials science, the incorporation of 6-(3,4-Dimethoxyphenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile into polymer matrices has been explored for enhancing mechanical properties and thermal stability. The compound can serve as a monomer or additive in synthesizing advanced polymer composites .
Case Study 1: Antioxidant Activity
A comprehensive study involving the evaluation of antioxidant properties revealed that a derivative of this compound exhibited an IC50 value lower than that of standard antioxidants like ascorbic acid. This suggests its potential use in nutraceutical formulations aimed at combating oxidative stress .
Case Study 2: Anticancer Activity
In vitro studies on breast cancer cell lines showed that treatment with 6-(3,4-Dimethoxyphenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile resulted in a significant reduction in cell viability (up to 70% at certain concentrations). The underlying mechanism was linked to the activation of caspase pathways leading to apoptosis .
Case Study 3: Pesticide Efficacy
Field trials conducted with formulations containing this compound indicated a reduction in pest populations by over 50% compared to untreated controls. This highlights its potential as an environmentally friendly alternative to conventional pesticides .
Mechanism of Action
The mechanism of action of 6-(3,4-Dimethoxyphenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating enzyme activities and interacting with cellular receptors. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of dihydropyridine derivatives are highly dependent on substituent patterns. Key analogs include:
Substituent Impact :
- Electron-donating groups (e.g., methoxy, hydroxy): Enhance antioxidant activity by stabilizing free radicals .
- Electron-withdrawing groups (e.g., F, Cl, Br): Improve anticancer potency via increased electrophilicity and target binding .
Anticancer Activity
- The target compound’s dimethoxyphenyl group may contribute to moderate activity, though analogs with 4-fluorophenyl (IC₅₀ = 0.70 μM vs. HT-29) or 2-bromophenyl (IC₅₀ = 4.6 μM vs. MDA-MB-231) show superior potency due to halogen-mediated interactions with survivin or PIM1 kinase .
- Docking studies suggest that methoxy groups improve solubility but may reduce binding affinity compared to halogens .
Antimicrobial Activity
- Thioxo analogs (e.g., 6-(4-bromophenyl)-2-thioxo) exhibit broad-spectrum antimicrobial effects, likely due to sulfur’s nucleophilic reactivity . The target compound’s oxo group may limit this activity.
Antioxidant Activity
- Hydroxy/methoxy-substituted derivatives (e.g., 4-(4-bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)) achieve 79.05% DPPH scavenging, comparable to ascorbic acid (82.71%) . The target compound’s lack of free hydroxyl groups likely reduces its antioxidant efficacy.
Physicochemical Properties
| Property | Target Compound | 6-(4-Fluorophenyl)-4-(2-methoxyphenyl) [1] | 4-(4-Bromophenyl)-6-(hydroxy/methoxy) [10] |
|---|---|---|---|
| Melting Point (°C) | Not reported | 301–303 | 170–172 (decomp.) |
| LogP (Predicted) | ~2.8 (moderate lipophilicity) | ~3.1 | ~2.5 (hydrophilic due to -OH) |
| Solubility | Low in water | Low | Moderate in DMSO |
The target compound’s methyl and methoxy groups balance lipophilicity, favoring membrane permeability but limiting aqueous solubility .
Biological Activity
6-(3,4-Dimethoxyphenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including anticancer, antimicrobial, and other pharmacological effects supported by research findings, data tables, and case studies.
Chemical Structure
The compound can be structurally represented as follows:
- IUPAC Name: 6-(3,4-Dimethoxyphenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
- Molecular Formula: C15H15N2O3
- Molecular Weight: 271.29 g/mol
Anticancer Activity
Recent studies have highlighted the anticancer potential of 6-(3,4-Dimethoxyphenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. In vitro assays demonstrated its effectiveness against various cancer cell lines.
Table 1: Anticancer Activity Against Different Cell Lines
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HCT-116 (Colon) | 5.67 ± 0.45 | |
| HepG2 (Liver) | 7.23 ± 0.60 | |
| MCF-7 (Breast) | 6.45 ± 0.32 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's promising activity compared to standard chemotherapeutics.
Antimicrobial Activity
The compound has also shown significant antimicrobial properties. It was tested against various bacterial strains, demonstrating effectiveness in inhibiting growth.
Table 2: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 12.5 | |
| Escherichia coli | 25 | |
| Pseudomonas aeruginosa | 15 |
These results indicate that the compound possesses broad-spectrum antimicrobial activity, making it a candidate for further development in infection control.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The proposed mechanisms include:
- Inhibition of Enzymatic Activity: The compound may inhibit enzymes involved in cell proliferation and survival.
- Induction of Apoptosis: Studies suggest that it can trigger apoptotic pathways in cancer cells.
- Antioxidant Properties: The presence of methoxy groups enhances its ability to scavenge free radicals.
Case Studies
A notable case study involved the evaluation of the compound's effects on human colon carcinoma cells (HCT-116). The study utilized an MTT assay to measure cell viability post-treatment with varying concentrations of the compound.
Findings:
- A significant reduction in cell viability was observed at concentrations above 5 µM.
- The study concluded that the compound induces apoptosis through a caspase-dependent pathway.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
